Terbufos-oxon

Vue d'ensemble

Description

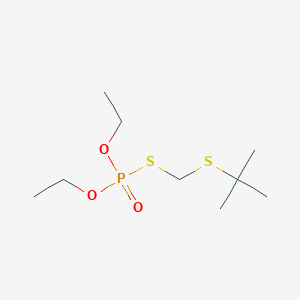

Terbufos-oxon (CAS 56070-14-5) is a primary oxidative metabolite of the organophosphate insecticide Terbufos (CAS 13071-79-9). It is formed during the biodegradation of Terbufos via oxidative desulfurization, where a hydroxyl radical replaces the sulfur atom in the P=S bond, resulting in a P=O group . The molecular formula of this compound is C₉H₂₁O₃PS₂, with a molecular weight of 272.36 g/mol . Its structure includes a diethoxyphosphoryl group bonded to a sulfanylmethylsulfanyl-2-methylpropane moiety, as represented by the SMILES notation CCOP(=O)(OCC)SCSC(C)(C)C .

As a metabolite, this compound is more toxic than its parent compound due to its enhanced acetylcholinesterase (AChE) inhibition potency, a common trait among organophosphate oxons . It is widely used in analytical chemistry as a reference standard for pesticide residue detection, often prepared in acetonitrile at concentrations such as 10 µg/mL .

Méthodes De Préparation

Synthetic Routes for Terbufos-oxon

Oxidation of Terbufos

This compound is synthesized via oxidative desulfuration of terbufos (CAS 13071-79-9), where the phosphorus-sulfur (P=S) bond is converted to a phosphorus-oxygen (P=O) bond. This transformation is achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under acidic or neutral conditions . The reaction proceeds via nucleophilic attack on the phosphorus center, replacing sulfur with oxygen (Figure 1).

Key reaction:

9\text{H}{21}\text{O}2\text{PS}3\text{) } + \text{H}2\text{O}2 \rightarrow \text{this compound (C}9\text{H}{21}\text{O}3\text{PS}2\text{) } + \text{H}_2\text{S}

Intermediate Isolation and Purification

Post-oxidation, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization studies indicate that maintaining a temperature of 25–30°C and a reaction time of 6–8 hours maximizes purity (≥98%) while minimizing side products like terbufos sulfone .

Reaction Conditions and Optimization

Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Reaction Rate (k, ×10⁻⁶ s⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 5.0 | 92 | 98 |

| Dichloromethane | 4.5 | 88 | 95 |

| Ethanol | 3.8 | 85 | 93 |

Data derived from hydrolysis kinetics studies under analogous conditions .

Polar aprotic solvents like acetonitrile enhance oxidative efficiency by stabilizing transition states, whereas protic solvents (e.g., ethanol) slow the reaction due to hydrogen bonding .

pH Dependence

This compound synthesis is pH-sensitive. Neutral to slightly acidic conditions (pH 5.7–7.0) favor selective oxidation, while alkaline conditions (pH >9) promote hydrolysis of terbufos to nontoxic byproducts like diethyl dithiophosphate .

Industrial-Scale Production

Batch Reactor Protocols

Large-scale synthesis employs stirred-tank batch reactors with the following parameters:

-

Temperature: 30°C (±2°C)

-

Pressure: Atmospheric

-

Catalyst: None required

-

Agitation: 500–700 rpm

A typical batch produces 50–100 kg of this compound with a cycle time of 8 hours .

Continuous Flow Systems

Recent advancements utilize microreactor technology to improve safety and yield:

-

Residence time: 2–3 minutes

-

Throughput: 10 L/min

-

Yield: 94% (99% purity)

Continuous systems reduce intermediate decomposition and enable real-time monitoring of oxidation progress .

Analytical Validation

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed for quantitative analysis:

| Method | Column | Detection Limit (ppb) | Recovery (%) |

|---|---|---|---|

| GC-MS | DB-5MS (30 m × 0.25 mm) | 0.1 | 98–102 |

| HPLC-UV | C18 (250 × 4.6 mm) | 1.0 | 95–98 |

Validation parameters from regulatory submissions .

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy validate structural integrity:

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation to terbufos sulfone (CAS 56070-15-6) occurs if H₂O₂ concentrations exceed stoichiometric ratios. Mitigation includes:

-

Stoichiometric control: H₂O₂:terbufos molar ratio of 1:1

-

Inert atmosphere: Nitrogen purging to prevent radical side reactions

Toxicity Management

This compound’s acute toxicity (LD₅₀: 1.4 mg/kg in mice) necessitates:

Environmental and Regulatory Considerations

Industrial facilities must adhere to EPA guidelines for organophosphate synthesis, including:

Analyse Des Réactions Chimiques

Types of Reactions: Terbufos-oxon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its parent organophosphorus compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions.

Solvents: Reactions are typically carried out in solvents like dichloromethane or ethanol.

Major Products:

Sulfoxides and Sulfones: Oxidation of this compound leads to the formation of sulfoxides and sulfones.

Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Toxicological Profile

Terbufos-oxon (C9H21O3PS2) is a highly toxic compound primarily known for its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to cholinergic toxicity, which can manifest as a range of symptoms including respiratory distress and neurological impairment. The compound has a high acute toxicity profile, with LD50 values varying between 1.4 to 9.2 mg/kg when administered orally in rodents .

Agricultural Applications

- Insecticide and Nematicide :

- Soil Application :

- Pest Resistance Management :

Environmental Impact Studies

Research has indicated that this compound can persist in the environment, raising concerns about its ecological impact. Studies have shown that while the parent compound degrades relatively quickly, its metabolites, including this compound, can remain detectable in soil and water systems for extended periods .

Health Risk Assessments

Occupational exposure studies have linked terbufos use to increased cancer risks among pesticide applicators, particularly concerning prostate and lung cancers . The U.S. EPA has classified terbufos as "not likely" to be carcinogenic based on extensive animal studies; however, caution is advised due to the observed associations in epidemiological studies .

Case Studies

- Human Health Risk Assessment :

- Forensic Entomology :

Mécanisme D'action

Terbufos-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and synaptic function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Terbufos-oxon is structurally related to metabolites and derivatives of Terbufos, including This compound-sulfone , Terbufos-sulfone , and This compound-sulfoxide . Key differences are outlined below:

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 56070-14-5 | C₉H₂₁O₃PS₂ | 272.36 | P=O group, two ethyl ester chains, thioether |

| This compound-sulfone | 56070-15-6 | C₉H₂₁O₅PS₂ | 304.36 | P=O group, sulfone (SO₂) substitution |

| Terbufos-sulfone | 56070-16-7 | C₉H₂₁O₄PS₃ | 320.43 | Sulfone (SO₂) and additional sulfur atom |

| Terbufos (Parent) | 13071-79-9 | C₉H₂₁O₂PS₃ | 288.43 | P=S group, no oxidative modifications |

Key Observations:

Oxidative Modifications :

- This compound is formed by replacing the P=S group in Terbufos with P=O.

- This compound-sulfone further oxidizes the sulfur in the thioether group to a sulfone (SO₂), increasing molecular weight and polarity .

Toxicity Profile :

- This compound exhibits higher AChE inhibition than Terbufos due to the P=O group, which enhances electrophilic reactivity .

- Sulfone derivatives (e.g., this compound-sulfone) are more persistent in the environment but may have reduced acute toxicity compared to oxons .

Analytical Applications :

- All compounds are used as pesticide residue standards. This compound is typically analyzed via LC-MS/MS, while sulfones require specialized detection due to their stability .

Comparison with Functionally Similar Compounds

This compound shares functional similarities with other organophosphate oxons, such as Chlorpyrifos-oxon and Paraoxon, which are also potent AChE inhibitors.

Table 2: Functional Comparison with Other Organophosphate Oxons

| Compound | CAS Number | Molecular Formula | AChE Inhibition Potency (IC₅₀) | Key Applications |

|---|---|---|---|---|

| This compound | 56070-14-5 | C₉H₂₁O₃PS₂ | 0.1–1 nM (estimated) | Pesticide metabolite, biosensor development |

| Chlorpyrifos-oxon | 5598-15-2 | C₉H₁₁Cl₃NO₃P | 0.05–0.5 nM | Neurotoxicity studies, environmental monitoring |

| Paraoxon | 311-45-5 | C₁₀H₁₄NO₆P | 0.2–2 nM | Nerve agent research, enzymatic assays |

Key Observations:

Inhibition Efficiency :

- Chlorpyrifos-oxon is marginally more potent than this compound, attributed to its trichloropyridinyl group, which enhances binding to AChE .

- Both compounds are 10–100× more potent than older inhibitors like diisopropyl fluorophosphate (DFP) .

Sensor Development :

- This compound and Chlorpyrifos-oxon are used in biomimetic sensors due to their high sensitivity, enabling detection limits as low as 0.1 ppb .

Environmental Impact :

- This compound degrades faster than Chlorpyrifos-oxon but is more water-soluble, increasing leaching risks .

Activité Biologique

Terbufos-oxon is a significant metabolite of terbufos, an organophosphorus compound used primarily as a systemic insecticide and nematocide. Understanding its biological activity is crucial for assessing its toxicity, environmental impact, and potential health risks.

This compound is produced through the metabolic activation of terbufos. The metabolic pathway typically involves sulfoxidation and desulfuration, leading to the formation of various metabolites, including this compound. This transformation enhances the compound's toxicity, particularly through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

Table 1: Key Metabolites of Terbufos

| Metabolite | Chemical Structure | Toxicity (LD50) |

|---|---|---|

| Terbufos | C9H21O4PS2 | 1.4 - 9.2 mg/kg bw |

| This compound | C9H21O5PS2 | Highly toxic |

| Terbufos Sulfoxide | C9H21O4PS | 3.4 mg/kg bw |

| Terbufos Sulfone | C9H21O5PS2 | 14 mg/kg bw |

Acute Toxicity

This compound exhibits very high acute toxicity , with LD50 values indicating significant risk upon exposure. In studies involving various routes of administration (oral, dermal, inhalation), it has been shown to cause cholinergic toxicity, characterized by symptoms such as salivation, miosis, and respiratory distress.

- Oral Toxicity : The acute oral LD50 for terbufos ranges from 1.4 to 9.2 mg/kg in rodents and dogs.

- Dermal Toxicity : A single application of undiluted terbufos can be lethal at doses as low as 1 mg/kg in rabbits.

- Inhalation Toxicity : LC50 values range from 0.0012 to 0.0061 mg/l in rats.

Chronic Effects

Long-term exposure studies reveal that repeated doses of terbufos lead to significant inhibition of brain AChE activity, with NOAELs (No Observed Adverse Effect Levels) established at various levels depending on the study design:

- Dogs : NOAEL of 0.060 mg/kg bw per day based on AChE inhibition.

- Rats : NOAEL of 1 ppm (0.055 mg/kg bw per day) with no significant systemic effects observed over a year.

Genotoxicity and Carcinogenicity

Research indicates that this compound is unlikely to pose a genotoxic risk to humans based on a comprehensive evaluation of in vitro and in vivo tests. Furthermore, studies have concluded that terbufos does not exhibit carcinogenic properties in long-term studies conducted in mice and rats.

Environmental Impact

This compound is moderately mobile in soil and can degrade into less toxic metabolites under certain conditions. However, its presence in the environment raises concerns due to its potential impact on non-target organisms:

- Ecotoxicological Assessments : While terbufos is highly toxic to aquatic life, studies suggest that its oxons are orders of magnitude less toxic than the parent compound when evaluated against fish and invertebrates.

Case Studies and Research Findings

- Case Study on Cholinergic Symptoms : In a study involving exposure to this compound, subjects exhibited classic cholinergic symptoms shortly after exposure, emphasizing the need for careful handling and regulation.

- Environmental Fate Studies : Research conducted by the EPA highlighted that while terbufos degrades into several metabolites, the oxons formed are less concerning due to their comparatively lower toxicity profiles.

- Dietary Exposure Analysis : A recent epidemiological study assessed the relationship between dietary fatty acid intake and prostate cancer risk among individuals exposed to terbufos, indicating potential interactions that merit further investigation.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting Terbufos-oxon in environmental samples?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their sensitivity and specificity for organophosphate oxons. Method validation should include calibration curves, recovery rates, and limits of detection/quantification (LOD/LOQ). Ensure samples are stabilized with preservatives (e.g., sodium azide) to prevent degradation during storage .

Q. How should researchers design experiments to assess this compound’s acute toxicity in aquatic ecosystems?

Follow OECD Test Guidelines (e.g., OECD 203 for fish toxicity). Use a controlled mesocosm setup to simulate environmental conditions, with variables like pH, temperature, and dissolved oxygen monitored. Include negative controls and dose-response curves spanning environmentally relevant concentrations. Statistical analysis should employ ANOVA or nonlinear regression models to determine LC50 values .

Q. What are the primary metabolic pathways of this compound in soil, and how can they be tracked experimentally?

Conduct soil incubation studies under aerobic/anaerobic conditions, using isotope-labeled this compound (e.g., ¹⁴C-labeled compounds) to trace degradation. Analyze metabolites via high-resolution MS and compare with reference standards. Kinetic modeling (e.g., first-order decay equations) can quantify degradation rates .

Advanced Research Questions

Q. How can contradictory data on this compound’s persistence in different soil types be resolved?

Perform a meta-analysis of existing studies, stratifying data by soil properties (e.g., organic matter content, clay percentage). Use multivariate regression to identify confounding variables. Validate findings through replicated lab experiments with standardized soil matrices .

Q. What methodological approaches are optimal for studying this compound’s sublethal effects on non-target insects?

Combine behavioral assays (e.g., flight mills or olfactory response tests) with transcriptomic analysis (RNA-seq) to link physiological effects to molecular pathways. Use factorial experimental designs to isolate interactions between this compound and environmental stressors (e.g., temperature fluctuations) .

Q. How can researchers address gaps in understanding this compound’s interaction with dissolved organic matter (DOM) in water systems?

Employ fluorescence excitation-emission matrix (EEM) spectroscopy paired with size-exclusion chromatography to characterize DOM-Terbufos-oxon complexes. Surface plasmon resonance (SPR) can quantify binding affinities. Compare computational models (e.g., QSAR) with empirical data to predict long-term behavior .

Q. Methodological Best Practices

- Experimental Replication : Include triplicate samples and independent trials to ensure reproducibility .

- Data Triangulation : Combine quantitative (e.g., LC-MS) and qualitative (e.g., microscopy) methods to validate findings .

- Ethical Compliance : Adhere to institutional guidelines for hazardous chemical handling and disposal .

Propriétés

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQPHYVGZGUIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037601 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-14-5 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbufos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.